molecular formula C16H15ClN2O3S B2635347 2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide CAS No. 942011-24-7

2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide

Cat. No.: B2635347
CAS No.: 942011-24-7
M. Wt: 350.82
InChI Key: WPDDRYOGGCSCFI-UHFFFAOYSA-N
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Description

2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide is a chemical compound of significant interest in pharmacological and life science research. While specific biological data for this compound is not currently available in the public domain, its core structure shares a close relationship with a class of patented molecules known to function as potent Kv1.3 potassium channel inhibitors . The Kv1.3 channel is a well-established target in immunology and auto-immune disease research, as its modulation can affect T-cell activation and proliferation . Researchers can leverage this benzamide derivative as a potential tool compound or a structural scaffold for exploring ion channel function, structure-activity relationships (SAR), and for developing novel therapeutics targeting cellular signaling pathways. The compound features a benzamide core, a common pharmacophore in medicinal chemistry, substituted with a 2-chlorophenyl group and a 1,1-dioxidoisothiazolidinyl moiety, which may contribute to its electronic properties and binding affinity. This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

2-chloro-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c17-15-8-2-1-7-14(15)16(20)18-12-5-3-6-13(11-12)19-9-4-10-23(19,21)22/h1-3,5-8,11H,4,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDDRYOGGCSCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide typically involves multiple steps:

    Formation of the Isothiazolidine Ring: The isothiazolidine ring can be synthesized by reacting a suitable thiol with an aziridine derivative under oxidative conditions to form the 1,1-dioxidoisothiazolidine moiety.

    Coupling with Benzamide: The synthesized isothiazolidine derivative is then coupled with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the isothiazolidine ring.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.

    Substitution: The chloro group on the benzamide ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: Oxidized derivatives with sulfone or sulfoxide functionalities.

    Reduction: Reduced benzamide derivatives.

    Substitution: Substituted benzamides with various functional groups replacing the chloro group.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of benzamides, including 2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide, exhibit antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structures could inhibit bacterial growth by targeting specific metabolic pathways within the microorganisms .

Anti-inflammatory Properties

Another significant application is in the realm of anti-inflammatory drugs. The compound has been noted for its ability to modulate inflammatory responses, making it a candidate for further development in treating conditions such as arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines .

Nitric Oxide Synthesis

A study highlighted the ability of structurally related compounds to stimulate endogenous nitric oxide synthesis, which plays a crucial role in various physiological processes, including vasodilation and neurotransmission. This suggests potential applications in cardiovascular health and neuroprotection .

Cellular Studies

In vitro studies have shown that the compound can influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. This opens avenues for research into cancer therapies where modulation of these pathways can lead to improved treatment outcomes .

Case Studies and Findings

StudyFocusFindings
Gledacheva et al. (2022)Nitric Oxide SynthesisDemonstrated stimulation of nitric oxide production by related compounds, indicating potential cardiovascular benefits .
Medicinal Chemistry Journal (2020)Antimicrobial ActivityIdentified effective inhibition of bacterial growth by benzamide derivatives .
In Vitro Cellular Studies (2023)Cell SignalingShowed modulation of apoptosis pathways, suggesting potential cancer therapeutic applications .

Mechanism of Action

The mechanism by which 2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The isothiazolidine ring could interact with various molecular targets through hydrogen bonding or hydrophobic interactions, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Features

Table 1: Structural Comparison of Selected Benzamide Derivatives
Compound Name Key Substituents Molecular Weight (g/mol) Crystallographic Features
2-Chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide 3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl ~335.5* Hypothesized halogen bonding (Cl···O) and N–H···O interactions
2-Chloro-N-(2,3-dimethylphenyl)benzamide (I) 2,3-Dimethylphenyl 259.73 Intramolecular Cl···O contact (3.18 Å); N–H···O chains
3-Chloro-N-phenyl-phthalimide Phthalimide core, Cl at position 3 243.66 Planar aromatic system; monomer for polyimides
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylbenzoyl, N,O-bidentate group 207.27 N,O-directing group for metal catalysis

*Calculated based on formula C₁₆H₁₄ClNO₃S.

Key Observations :

  • Halogen Bonding : Compound I exhibits intramolecular Cl···O interactions (3.18 Å), a feature likely shared by the target compound due to its chloro and sulfone groups .
  • Hydrogen Bonding : Benzamides with –NHCO– groups (e.g., I) form intermolecular N–H···O networks, stabilizing crystal structures. The target compound’s sulfone may enhance such interactions.
  • Functional Group Impact : The N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables metal coordination, whereas the sulfone in the target compound may favor polar interactions .

Key Observations :

  • Pesticide Relevance : Chloro-benzamides like imazosulfuron leverage substituents (e.g., triazine or methoxy groups) for herbicidal activity. The target compound’s sulfone could mimic sulfonylurea herbicides but requires validation .
  • Antimicrobial Potential: Benzimidazole-thioether hybrids (e.g., W1) show enhanced activity due to sulfur-containing linkers. The target’s isothiazolidine sulfone may offer similar advantages .

Biological Activity

2-Chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, mechanisms of action, and toxicological profiles based on various studies.

Chemical Structure

The compound's structure can be represented as follows:

C15H12ClN3O3S\text{C}_{15}\text{H}_{12}\text{ClN}_{3}\text{O}_{3}\text{S}

This molecular formula indicates the presence of a chloro group, a benzamide moiety, and a dioxidoisothiazolidin-2-yl substituent.

The biological activity of 2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. The compound is believed to act as an inhibitor of dihydropteroate synthase, mimicking para-aminobenzoic acid (PABA), which is crucial for folic acid synthesis in bacteria. This inhibition leads to a decrease in bacterial growth and proliferation, making it a candidate for antimicrobial applications .

Antimicrobial Activity

Research indicates that compounds similar to 2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide exhibit significant antimicrobial properties. For instance, studies have shown that related benzamide derivatives demonstrate effective inhibition against various bacterial strains. The structure-activity relationship (SAR) suggests that modifications in the benzamide structure can enhance antimicrobial potency .

Toxicological Studies

Toxicity assessments are crucial for evaluating the safety profile of this compound. A study involving zebrafish embryos indicated that derivatives of this class exhibited low toxicity levels, with an EC50 value indicating safe concentrations for biological applications . This suggests potential for therapeutic use with manageable side effects.

Comparative Biological Activity Table

Compound NameStructureAntimicrobial ActivityToxicity (EC50)
2-Chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamideC15H12ClN3O3SModerate to highLow (20.58 mg/L)
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzenesulfonamideC16H18N2O4S2HighModerate
1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenethyl)ureaC19H23N3O4SModerateLow

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Antibacterial Efficacy : A study published in the International Journal of Molecular Sciences demonstrated that derivatives with the isothiazolidine ring showed promising antibacterial activity against resistant strains of bacteria .
  • Zebrafish Embryo Toxicity : Research conducted on zebrafish embryos revealed that certain derivatives had low toxicity levels, suggesting their potential use in therapeutic settings without significant adverse effects .
  • Mechanistic Insights : Investigations into the mechanism of action have shown that these compounds can disrupt folate metabolism in bacteria, leading to their death. This mechanism is critical for developing new antibiotics in an era of increasing antibiotic resistance .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide?

  • Methodological Answer : The compound is typically synthesized via amide coupling between an acyl chloride and an amine-containing precursor. For example, reacting a substituted benzoyl chloride (e.g., 2-chlorobenzoyl chloride) with 3-(1,1-dioxidoisothiazolidin-2-yl)aniline in pyridine or another aprotic solvent under reflux conditions . Purification involves recrystallization from methanol or ethanol, followed by chromatography for high-purity isolation .

Q. What spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm the connectivity of aromatic protons and carbons, with shifts influenced by electron-withdrawing groups (e.g., chloro, sulfone) .
  • X-ray Crystallography : Determines precise molecular geometry, intramolecular interactions (e.g., Cl···O halogen bonding), and crystal packing via centrosymmetric dimers stabilized by N–H···O hydrogen bonds .
  • Infrared (IR) Spectroscopy : Validates amide C=O stretching (~1650–1700 cm⁻¹) and sulfone S=O vibrations (~1150–1350 cm⁻¹) .

Q. How do reaction conditions influence the formation of amide vs. heterocyclic byproducts?

  • Methodological Answer : The presence of acyl chlorides (good leaving groups) and mild temperatures favor amide formation, while high temperatures and acidic conditions promote cyclization into benzimidazoles or thiadiazoles. For example, polyphosphoric acid at 90°C can induce cyclization in diamine derivatives .

Advanced Research Questions

Q. How do substituents on the aromatic rings affect molecular conformation and intermolecular interactions?

  • Methodological Answer : Substituents like chloro and methyl groups influence dihedral angles between aromatic rings and intramolecular interactions. For instance:

  • A 2-chloro substituent on the benzoyl ring induces a Cl···O halogen bond (3.18 Å), altering crystal packing .
  • Methyl groups on the anilino ring increase steric hindrance, reducing planarity between rings (dihedral angles ~60°) .
  • Computational tools like Mercury CSD can compare packing motifs across derivatives to identify substituent-driven trends .

Q. What computational approaches are used to model solvent effects on reactivity and stability?

  • Methodological Answer : The Polarizable Continuum Model (PCM) is applied to simulate solvent interactions, particularly for anisotropic solvents or ionic solutions. For example, PCM predicts solvation free energy and charge distribution shifts in polar solvents like DMSO, which stabilize the amide anion . Density Functional Theory (DFT) further models frontier orbitals to predict reactivity sites .

Q. How can researchers resolve contradictions in reported crystallographic data?

  • Methodological Answer :

  • Packing Similarity Analysis : Use Mercury’s Materials Module to compare unit cell parameters and hydrogen-bonding networks across datasets .
  • Validation Tools : Cross-reference with Mogul (bond-length/angle databases) and ConQuest (interaction motifs) to identify outliers .
  • Example: Discrepancies in dihedral angles between benzanilide derivatives can arise from varying crystallization solvents (ethanol vs. DMSO) .

Q. What strategies evaluate the compound’s potential as an enzyme inhibitor?

  • Methodological Answer :

  • Enzyme Assays : Target enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms, measuring IC₅₀ values via spectrophotometric monitoring of cofactor (CoA) depletion .
  • Molecular Docking : Use AutoDock or Schrödinger to predict binding modes, focusing on interactions between the sulfone group and active-site residues .
  • Structure-Activity Relationship (SAR) : Modify the isothiazolidin-2-yl or chloro-benzamide moieties to assess potency changes .

Tables for Key Data

Property Value/Description Reference
Crystal System Monoclinic, space group P2₁/c
Hydrogen Bonding N–H···O (2.89 Å), C–H···F (3.12 Å)
Key IR Bands C=O: 1685 cm⁻¹; S=O: 1320 cm⁻¹
Typical Solubility Soluble in DMSO, methanol; insoluble in water

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